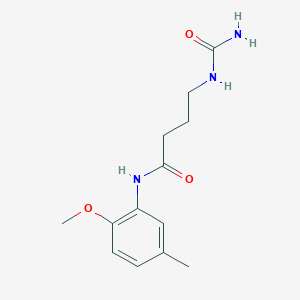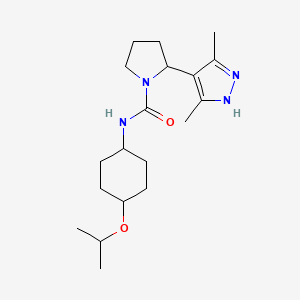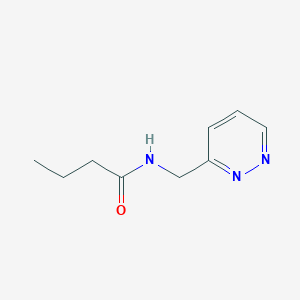![molecular formula C23H24N4O B7637113 N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide, also known as BDP-I, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide exerts its biological effects by binding to and modulating the activity of various proteins and enzymes in the body. Specifically, N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been shown to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity and downstream signaling pathways. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and neuroprotective effects.
Biochemical and Physiological Effects:
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, neuroprotective effects, and anti-inflammatory effects. Additionally, N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been shown to modulate various signaling pathways involved in cancer and neurodegenerative diseases, making it a promising therapeutic agent for these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide in lab experiments is its high potency and specificity, which allows for accurate and reliable results. Additionally, N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide research, including the development of new and more potent derivatives, the investigation of its efficacy in preclinical and clinical studies, and the exploration of its potential applications in other fields such as immunology and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide and to identify potential drug targets for this compound.
Méthodes De Synthèse
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide can be synthesized using a simple and efficient method that involves the reaction of 1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde with 2-(1H-indol-3-yl)acetic acid in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain pure N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide.
Applications De Recherche Scientifique
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-16-21(17(2)27(26-16)15-18-8-4-3-5-9-18)14-25-23(28)12-19-13-24-22-11-7-6-10-20(19)22/h3-11,13,24H,12,14-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDMIIWHYVJOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)
![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)




![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)

![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)
![1-[Cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7637125.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B7637132.png)
![4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)